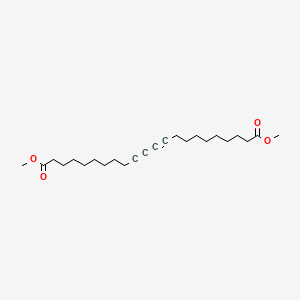

Dimethyl docosa-10,12-diynedioate

Descripción

Propiedades

IUPAC Name |

dimethyl docosa-10,12-diynedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h7-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETBEGZTRLGUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556539 | |

| Record name | Dimethyl docosa-10,12-diynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24567-41-7 | |

| Record name | Dimethyl docosa-10,12-diynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Elucidation of Dimethyl Docosa 10,12 Diynedioate

High-Resolution Spectroscopic Characterization for Mechanistic Insights

High-resolution spectroscopic methods are indispensable for a detailed understanding of the structure, dynamics, and reactivity of Dimethyl docosa-10,12-diynedioate. These techniques provide empirical data that are crucial for validating computational models and for gaining a deeper insight into its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of organic molecules. For a molecule like Dimethyl docosa-10,12-diynedioate, with its considerable conformational flexibility, advanced NMR techniques are particularly insightful. springernature.com

One-dimensional ¹H and ¹³C NMR provide foundational information on the chemical environment of each nucleus. The chemical shifts of the protons and carbons in the aliphatic chains and the methyl ester groups can be predicted based on established values for similar long-chain esters. organicchemistrydata.org The protons of the methyl ester groups are expected to resonate at a characteristic chemical shift, providing a clear spectroscopic handle.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning all proton and carbon signals, especially within the long, repetitive methylene (B1212753) chains.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is of paramount importance. mdpi.com By detecting through-space interactions between protons, NOESY can reveal the preferred spatial arrangements of the long aliphatic chains and the orientation of the ester groups relative to the rest of the molecule. mdpi.com The study of related flexible molecules has shown that the combination of NOESY data with quantum mechanical calculations can provide a detailed picture of the conformational landscape in solution. nih.govdoi.org Dynamic NMR studies, where spectra are acquired at different temperatures, can also provide information on the energy barriers between different conformers. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for Dimethyl docosa-10,12-diynedioate This table presents predicted chemical shift ranges based on known values for similar long-chain esters and diacetylenes.

| Proton | Predicted Chemical Shift (ppm) |

| CH₃ (Ester) | 3.6 - 3.7 |

| CH₂ (adjacent to C=O) | 2.2 - 2.4 |

| CH₂ (adjacent to C≡C) | 2.1 - 2.3 |

| CH₂ (aliphatic chain) | 1.2 - 1.6 |

| CH₃ (terminal, if applicable) | 0.8 - 0.9 |

Table 2: Predicted ¹³C NMR Chemical Shifts for Dimethyl docosa-10,12-diynedioate This table presents predicted chemical shift ranges based on known values for similar long-chain esters and diacetylenes.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 170 - 175 |

| C≡C | 65 - 85 |

| O-CH₃ (Ester) | 50 - 55 |

| CH₂ (adjacent to C=O) | 33 - 35 |

| CH₂ (adjacent to C≡C) | 18 - 20 |

| CH₂ (aliphatic chain) | 22 - 32 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within Dimethyl docosa-10,12-diynedioate. These techniques are particularly useful for studying the diacetylene core and for monitoring its transformation during polymerization. mdpi.com

In the FTIR spectrum, the characteristic C=O stretching vibration of the ester groups is expected to appear as a strong band around 1735 cm⁻¹. mdpi.com The C-O stretching vibrations will also be present. The long aliphatic chains will give rise to strong C-H stretching and bending vibrations. The triple bonds of the diacetylene moiety are often weak or absent in the IR spectrum due to their low polarity but can be observed in the Raman spectrum.

Raman spectroscopy is highly sensitive to the symmetric vibrations of the diacetylene unit, with characteristic bands for the C≡C stretching modes. nih.gov Upon polymerization, which can be initiated by heat or UV radiation, the diacetylene units react to form a conjugated polydiacetylene backbone. nih.gov This transformation is accompanied by significant changes in the Raman spectrum, with the emergence of strong bands corresponding to the C=C and C≡C stretching vibrations of the resulting ene-yne polymer backbone. rsc.org This makes Raman spectroscopy an excellent tool for real-time monitoring of the polymerization process. mdpi.com

Table 3: Characteristic Vibrational Frequencies for Dimethyl docosa-10,12-diynedioate This table outlines the expected vibrational modes and their approximate frequencies.

| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) |

| C=O Stretch (Ester) | FTIR | 1730 - 1750 |

| C-H Stretch (Aliphatic) | FTIR, Raman | 2850 - 3000 |

| C≡C Stretch | Raman | 2100 - 2300 |

| C-O Stretch (Ester) | FTIR | 1150 - 1250 |

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of Dimethyl docosa-10,12-diynedioate and for identifying intermediates in its reactions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and for identifying transient species in a reaction mixture. wikipedia.orgyoutube.comyoutube.com In an MS/MS experiment, the parent ion of Dimethyl docosa-10,12-diynedioate can be isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions analyzed. youtube.com The fragmentation pattern provides detailed information about the molecular structure, such as the cleavage of the ester groups or fragmentation of the aliphatic chains. researchgate.net

This technique is also a powerful tool for detecting and characterizing reactive intermediates formed during chemical transformations, such as polymerization or other addition reactions involving the diacetylene unit. rsc.orgnih.govnih.govuni-oldenburg.de By coupling a reaction setup directly to the mass spectrometer, it is possible to identify short-lived species that are key to understanding the reaction mechanism. nih.gov For long-chain esters, characteristic fragmentation patterns can be used to identify the compound. nih.govnih.gov

Table 4: Potential Mass Spectrometry Fragments of Dimethyl docosa-10,12-diynedioate This table lists potential fragment ions that could be observed in a tandem MS experiment.

| Fragment Description | Potential m/z |

| [M+H]⁺ (Protonated Molecule) | 391.28 |

| [M+Na]⁺ (Sodiated Adduct) | 413.26 |

| Loss of OCH₃ | 360.27 |

| Loss of COOCH₃ | 332.28 |

| Cleavage of the aliphatic chain | Various |

X-ray diffraction (XRD) on single crystals or powdered samples is the definitive method for determining the three-dimensional structure of Dimethyl docosa-10,12-diynedioate in the solid state. wikipedia.orgmdpi.com The crystal structure reveals crucial information about molecular conformation, intermolecular interactions, and the packing arrangement of the molecules in the crystal lattice.

For diacetylenes, the solid-state packing is of paramount importance as it dictates their topochemical reactivity. The solid-state polymerization of diacetylenes is highly dependent on the alignment and distance between the diyne rods of adjacent molecules in the crystal. rsc.orgacs.org For an efficient topochemical polymerization to occur, the diacetylene units must be packed in a specific arrangement that allows for the 1,4-addition reaction to proceed along a crystallographic axis. XRD studies can determine these packing parameters and thus predict the polymerizability of a given crystalline form.

The study of related diacetylene compounds has shown that co-crystallization with other molecules can be used to engineer the crystal packing and control the solid-state reactivity. rsc.org XRD analysis is essential to characterize the resulting co-crystals and understand the intermolecular interactions that govern their structure. rsc.org

Table 5: Key Parameters from X-ray Diffraction for Diacetylene Polymerization This table highlights the critical packing parameters that influence the solid-state reactivity of diacetylenes.

| Parameter | Description | Ideal Value for Polymerization |

| Stacking distance (d) | The center-to-center distance between adjacent diyne rods. | ~4.9 Å |

| Angle (γ) | The angle between the diyne rod and the stacking axis. | ~45° |

Computational Chemistry Approaches for Structure-Reactivity Correlations

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to gain a deeper understanding of the electronic structure, spectroscopic properties, and reactivity of Dimethyl docosa-10,12-diynedioate.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the properties of organic molecules. mdpi.com DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of Dimethyl docosa-10,12-diynedioate. nih.govmdpi.com

By calculating the optimized molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional shape. This is particularly useful for understanding the conformation of the flexible aliphatic chains.

Furthermore, DFT can be used to predict various spectroscopic properties. For instance, by calculating the nuclear shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.govrsc.orgnih.govnyu.edursc.org Comparing these predicted spectra with experimental data can aid in the assignment of complex spectra and in the validation of the calculated structure. nyu.edu Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental IR and Raman spectra, allowing for a detailed assignment of the observed vibrational modes. nih.govnih.gov

DFT is also instrumental in understanding the electronic properties of the molecule. Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity and its behavior in electronic applications. The HOMO-LUMO gap is a key parameter that relates to the electronic excitation energy and the chemical reactivity of the molecule. For conjugated systems like diacetylenes, DFT can accurately describe the delocalization of π-electrons, which is crucial for their unique optical and electronic properties. acs.org

Molecular Dynamics (MD) Simulations for Supramolecular Assembly and Polymerization Processes

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the self-assembly of diacetylene monomers, a critical prerequisite for topochemical polymerization. nih.gov By modeling the interactions between individual molecules, MD simulations can predict how monomers like Dimethyl docosa-10,12-diynedioate arrange themselves into the ordered, stacked structures necessary for a successful solid-state reaction. rsc.org These simulations are crucial for understanding how factors such as side-group chemistry, solvent environment, and temperature influence the formation of stable supramolecular architectures. nih.gov

Researchers utilize MD simulations to investigate the dynamics of molecular assembly, reproducing the formation of columnar or layered structures from an initially disordered state. rsc.org These computational methods can elucidate the packing of molecules in one-dimensional fibers and predict bulk crystal structures, offering insights that are complementary to experimental techniques like X-ray diffraction. nih.gov For diacetylenes, simulations can track the aggregation process, often revealing a stepwise mechanism that may begin with hydrophobic collapse followed by a slower reorganization into ordered oligomers ready for polymerization. nih.gov The ability to model these processes provides a predictive framework for designing new diacetylene monomers with tailored self-assembly and polymerization characteristics. purdue.edu

Key Parameters Investigated by MD Simulations in Diacetylene Assembly

| Parameter | Description | Typical Findings and Significance | Reference |

|---|---|---|---|

| Intermolecular Distances | The distances between adjacent diacetylene monomers in the simulated assembly. | Crucial for predicting topochemical reactivity; simulations can confirm if monomers achieve the required proximity for polymerization. | nih.gov |

| Monomer Orientation | The relative alignment of the diacetylene rods within the crystal lattice. | Determines if the reactive centers are correctly positioned for 1,4-addition polymerization. Simulations can reveal the tilt and rotation angles. | ulsu.ru |

| System Stability | The thermodynamic stability of different packing arrangements and assembled structures. | Helps identify the most likely and stable supramolecular structures that will form under specific conditions. | rsc.org |

| Assembly Dynamics | The time-dependent process of how monomers aggregate and order themselves from a disordered state. | Provides mechanistic insight into the formation of reactive crystals, showing pathways like initial disordered aggregation followed by ordering. | nih.gov |

Quantum Chemical Calculations for Reaction Pathway and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for elucidating the electronic-level details of the polymerization of diacetylenes. acs.org These methods allow for the mapping of the reaction pathway from monomer to polymer, providing critical data on activation energies, transition state structures, and the energetics of intermediate species. nih.gov For the topochemical polymerization of a diacetylene, quantum calculations can model the 1,4-addition reaction, confirming the concerted movement of atoms as new single, double, and triple bonds are formed in the polymer backbone. ulsu.ru

These computational approaches are not limited to the reaction itself but can also predict the structural and electronic properties of the resulting polydiacetylene chain. acs.orgresearchgate.net For instance, calculations can determine the torsional potential of the polymer backbone and evaluate how intermolecular forces, such as hydrogen bonding networks, might influence the polymer's final conformation, including potential helicity. acs.org By tracing the potential energy surface, researchers can identify the lowest energy pathway for the reaction and understand how substituents on the diacetylene monomer affect reactivity. nih.gov This predictive power is essential for designing monomers that polymerize efficiently and for understanding the fundamental properties of the resulting conjugated polymers. rsc.org

Applications of Quantum Chemical Calculations in Diacetylene Polymerization

| Computational Task | Information Obtained | Significance for Dimethyl docosa-10,12-diynedioate | Reference |

|---|---|---|---|

| Transition State (TS) Search | Geometry and energy of the highest point on the reaction coordinate. | Determines the activation energy barrier for the 1,4-addition polymerization, providing a quantitative measure of reaction feasibility. | nih.gov |

| Intrinsic Reaction Coordinate (IRC) Calculation | The minimum energy path connecting reactants, transition state, and products. | Confirms that the identified transition state correctly links the diacetylene monomers to the polydiacetylene chain, detailing the reaction mechanism. | nih.gov |

| Electronic Structure Analysis | Changes in bond lengths, charge distribution, and molecular orbitals during polymerization. | Reveals the transformation from sp-hybridized carbons in the monomer to the conjugated enyne structure of the polymer backbone. | researchgate.net |

| Conformational Analysis | Potential energy as a function of dihedral angles in the polymer side chains and backbone. | Helps understand the final 3D structure of the polymer and how side groups influence its properties. acs.org | acs.org |

In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Analysis

In situ and operando spectroscopic techniques are vital for observing the polymerization of diacetylenes as it happens, providing a direct link between theoretical models and experimental reality. hidenanalytical.com These methods analyze the material under actual reaction conditions (e.g., during thermal or UV irradiation), allowing for the real-time tracking of structural and chemical changes. acs.orgcsic.es By coupling spectroscopic measurements with simultaneous monitoring of reaction progress, these techniques can uncover reaction kinetics, identify transient intermediates, and elucidate the mechanism of polymerization. nih.govmdpi.com

For diacetylene polymerization, several techniques are particularly powerful. In situ Fourier-transform infrared (FTIR) spectroscopy can monitor changes in vibrational modes, such as the disappearance of the monomer's diacetylene bonds and the appearance of the polymer's conjugated C=C and C≡C stretching frequencies. acs.org Raman spectroscopy is also highly effective, as the conjugated backbone of the resulting polydiacetylene gives rise to strong and characteristic Raman signals. researchgate.net In situ electron paramagnetic resonance (EPR) has been used to detect radical species that are proposed as reactive intermediates in the polymerization mechanism. nih.gov These real-time analytical methods are crucial for validating the predictions of computational models and for optimizing polymerization processes to create materials with desired properties. acs.org

Real-Time Spectroscopic Techniques for Monitoring Diacetylene Polymerization

| Technique | Information Monitored | Key Insights Provided | Reference |

|---|---|---|---|

| In Situ FTIR Spectroscopy | Changes in vibrational modes of functional groups (e.g., C≡C, C=O). | Tracks the conversion of monomer to polymer and studies the role of side-chain interactions (e.g., hydrogen bonding) during the reaction. | acs.org |

| Operando Raman Spectroscopy | Appearance and evolution of strong C=C and C≡C stretching modes of the conjugated polymer backbone. | Provides detailed information on the formation and structure of the polydiacetylene chain and its electronic properties. | researchgate.net |

| In Situ UV-Vis Spectroscopy | Changes in electronic absorption, particularly the development of the strong absorption band of the conjugated polymer. | Monitors the progress of polymerization and can detect colorimetric phase transitions (e.g., blue-to-red) in the polymer. | acs.org |

| In Situ Electron Paramagnetic Resonance (EPR) | Detection of unpaired electrons in radical intermediates. | Offers mechanistic insights by identifying reactive radical species, such as biradicals, that may be involved in the chain initiation and propagation steps. | nih.gov |

| Operando X-ray Absorption Spectroscopy (XAS) | Local atomic structure and electronic state of specific elements. | Can provide information on the coordination environment and oxidation state changes, especially if metal catalysts or specific heteroatoms are involved. | acs.org |

Applications and Emerging Roles of Dimethyl Docosa 10,12 Diynedioate in Advanced Materials Research

Dimethyl docosa-10,12-diynedioate as a Monomer for Poly(diacetylene) Systems

The central feature of dimethyl docosa-10,12-diynedioate's reactivity is its diyne core, which allows it to undergo 1,4-addition polymerization to form highly conjugated poly(diacetylene) systems. This polymerization can be initiated by heat or UV irradiation. The resulting polymers possess a backbone of alternating double and triple bonds, which is responsible for their unique optical and electronic properties.

Development of Stimuli-Responsive Chromogenic and Fluorogenic Materials

Poly(diacetylenes) derived from monomers like dimethyl docosa-10,12-diynedioate are well-known for their ability to exhibit colorimetric and fluorometric transitions in response to external stimuli. This phenomenon arises from the sensitivity of the conjugated polymer backbone to environmental changes. Factors such as temperature, pH, mechanical stress, and the presence of specific analytes can induce conformational changes in the polymer chain, altering its effective conjugation length and, consequently, its absorption and emission spectra. This has led to the development of "smart" materials that can act as sensors.

Fabrication of Graphene Composites with Enhanced Mechanical and Electrical Properties

Dimethyl docosa-10,12-diynedioate and its derivatives have been instrumental in creating graphene composites with significantly improved properties. The planar structure and π-conjugated system of the diacetylene monomer facilitate strong π-π stacking interactions with the surface of graphene sheets. Upon polymerization, the resulting poly(diacetylene) can act as a bridging agent, effectively cross-linking the graphene platelets. This reinforcement leads to a substantial enhancement in the mechanical strength of the composite material. For instance, graphene films reinforced with a derivative of dimethyl docosa-10,12-diynedioate have demonstrated a remarkable increase in mechanical strength, reaching up to 1054 MPa. Furthermore, the highly conjugated nature of the poly(diacetylene) network can also improve the electrical conductivity of the graphene composite, with studies showing a 300% increase compared to untreated films.

Table 1: Enhancement of Graphene Composite Properties

| Property | Enhancement |

| Mechanical Strength | Up to 1054 MPa |

| Electrical Conductivity | 300% increase |

Role in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of dimethyl docosa-10,12-diynedioate, with its long hydrocarbon chains and terminal ester groups, makes it an ideal candidate for studying and utilizing supramolecular chemistry and self-assembly. These processes involve the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Design of Self-Assembled Monolayers and Nanostructures

Dimethyl docosa-10,12-diynedioate can self-assemble into highly ordered monolayers at interfaces, such as the air-water interface or on solid substrates. The amphiphilic nature of the molecule, with its hydrophilic ester head groups and hydrophobic alkyl chains, drives this organization. These self-assembled monolayers can serve as templates or building blocks for the fabrication of more complex nanostructures. The ability to control the orientation and packing of the molecules in these assemblies is crucial for their application in nanotechnology.

Crystal Engineering and Solid-State Organization for Topochemical Polymerization

The precise arrangement of monomer molecules in the solid state is a critical prerequisite for topochemical polymerization. Crystal engineering provides the tools to control this solid-state organization. For diacetylene compounds like dimethyl docosa-10,12-diynedioate, specific packing motifs are required for the 1,4-addition polymerization to proceed in the crystalline state. The distance and orientation between adjacent diyne units must fall within a narrow range. By carefully designing the molecular structure and controlling the crystallization conditions, it is possible to achieve the desired packing for efficient solid-state polymerization, leading to the formation of highly ordered, single-crystal polymers with extended conjugation and superior electronic properties.

Development of Optoelectronic Materials and Devices (Research Prototypes)

The unique conjugated backbone of polydiacetylenes (PDAs), formed from the topochemical polymerization of diacetylene monomers like Dimethyl docosa-10,12-diynedioate (DMDDA), gives rise to remarkable optical and electronic properties. These characteristics make them promising candidates for a new generation of optoelectronic materials and devices. Research in this area, while often focused on the broader class of PDAs, highlights the potential of specific monomers like DMDDA.

Non-linear Optical Materials Derived from Conjugated Poly(diacetylenes)

Conjugated polymers, particularly polydiacetylenes, are known for their significant third-order non-linear optical (NLO) properties, which are crucial for applications in optical switching, data storage, and other photonic technologies. The extensive π-electron delocalization along the PDA backbone is the primary origin of these large and ultrafast third-order effects. dtic.mil

Research into diacetylene-containing polyesters has shown that these materials possess third-order NLO susceptibility (χ(3)) values in the range of 10⁻¹⁰ to 10⁻¹¹ esu. researchgate.net As a diester, polymers derived from DMDDA are expected to exhibit comparable NLO characteristics. The magnitude of the NLO response in these materials can be influenced by the specific side groups attached to the diacetylene monomer. For instance, studies on various PDA copolymers have demonstrated that the polymer backbone structure plays a significant role in the resulting NLO coefficients. researchgate.net

Furthermore, the NLO properties of PDAs can be enhanced through the creation of composite materials. Hybridizing PDA nanotubes with gold nanoparticles, for example, has been shown to boost the third-order NLO susceptibility. acs.org This enhancement is attributed to the localized surface plasmon resonance (LSPR) effect from the gold nanoparticles, which interacts with the excitons in the PDA backbone. acs.org Another strategy to augment the NLO response is the introduction of polarizable aromatic substituents into the diacetylene monomer structure. ias.ac.in

While direct measurements on poly(DMDDA) are not widely reported, the existing body of research on analogous polyester (B1180765) PDAs provides a strong foundation for its potential in NLO applications. The ability to form high-quality thin films, a characteristic of many PDAs, further supports their viability in the fabrication of optoelectronic device prototypes. researchgate.netresearchgate.net

| Material Class | Typical χ(3) (esu) | Influencing Factors | Potential Application |

| Aliphatic Polydiacetylene Polyesters | 10⁻¹⁰ – 10⁻¹¹ | Polymer backbone structure, side-group polarity | Optical Switching |

| Polydiacetylene-Gold Nanoparticle Composites | Enhanced values | Localized Surface Plasmon Resonance (LSPR) | Photonic Devices |

Photoresponsive and Thermally Responsive Materials

One of the most well-documented properties of polydiacetylenes is their chromic response to external stimuli, such as light and heat. This makes them highly attractive for use in sensors, indicators, and smart coatings.

Photoresponsive Behavior:

Upon exposure to UV radiation, diacetylene monomers like DMDDA undergo a 1,4-addition topochemical polymerization. frontiersin.org This process results in the formation of a highly conjugated polymer backbone, which gives the material a characteristic blue color with an absorption peak around 632 nm. researchgate.net This initial blue phase can be transformed into a red phase upon further irradiation or other stimuli. scilit.com This photo-induced color change is a fundamental property of PDAs and forms the basis of their application in photoresponsive systems. Research on photoresponsive polymers often incorporates azobenzene (B91143) moieties to enhance photosensitivity, a strategy that could potentially be adapted for diacetylene-based systems. acs.orgnih.gov

Thermally Responsive Behavior:

Polydiacetylenes also exhibit thermochromism, a change in color in response to temperature variations. This property is particularly interesting for developing temperature indicators for applications such as food storage and medical supplies. researchgate.net The thermochromic transition in PDAs is often irreversible, providing a clear record of temperature exposure. researchgate.net

Studies on derivatives of poly-docosa-10,12-diynedioic acid (poly-DCDA), the parent diacid of DMDDA, have shown that its diester derivatives are thermochromic. researchgate.net For example, diesters of poly-DCDA with ethylene (B1197577) glycol methyl ether (EGME), diethylene glycol methyl ether (DGME), and triethylene glycol methyl ether (TGME) exhibit color transitions at 2°C, -10°C, and -16°C, respectively. researchgate.net Furthermore, it has been observed that methyl-substituted poly-pentacosa-10,12-diynoic acid (poly-PCDA-Me) has a thermochromic transition temperature of approximately 29°C, which is significantly lower than the 65°C transition of the parent acid, poly-PCDA. researchgate.net This suggests that the methyl ester groups in poly(DMDDA) would likely result in a distinct and potentially lower transition temperature compared to its diacid counterpart.

| Stimulus | Material Response | Color Transition | Underlying Mechanism |

| UV Light | Polymerization | Colorless to Blue | Formation of conjugated ene-yne backbone |

| Heat | Conformational Change | Blue to Red | Perturbation of the polymer backbone |

Bio-related Materials Applications (Conceptual and Early-Stage Research)

The unique structural and responsive properties of polydiacetylenes, combined with the potential for good biocompatibility, have opened avenues for their use in various bio-related applications. While much of this research is in the conceptual or early stages, it highlights the promising future of materials derived from monomers like DMDDA.

Integration into Sensor Platforms (e.g., Chemical Sensors, Biosensors)

The colorimetric and fluorescent transitions of polydiacetylenes in response to external stimuli make them excellent candidates for sensor development. These sensors can be designed to detect a wide range of analytes, from small molecules to large biological entities like bacteria and viruses. nih.gov

The general principle behind PDA-based sensors involves the self-assembly of diacetylene monomers, such as DMDDA, into organized structures like vesicles or Langmuir-Blodgett films. frontiersin.orgmdpi.comnih.gov Upon polymerization, these assemblies exhibit the characteristic blue color of the PDA backbone. The binding of an analyte to the sensor surface perturbs the conjugated backbone, inducing a color change to red and often an increase in fluorescence. nih.govmdpi.com

The hydrophilic head groups of the diacetylene monomers can be chemically modified to create specific binding sites for target analytes, thereby enhancing the sensor's selectivity. frontiersin.org For instance, amine-terminated PDA vesicles have been used to detect double-stranded DNA through electrostatic interactions. frontiersin.org Similarly, by incorporating specific antibodies, PDA-based sensors can be tailored for the detection of particular viruses or proteins. nih.gov

While many studies have utilized long-chain diacetylenic acids like 10,12-pentacosadiynoic acid, the fundamental principles are applicable to esterified derivatives like DMDDA. frontiersin.orgnih.gov The diester nature of DMDDA could influence the packing and surface properties of the self-assembled structures, potentially offering advantages in the design of specific sensor platforms.

| Sensor Type | Analyte Detected | Detection Principle |

| Chemical Sensor | Metal Ions | Colorimetric change upon ion binding |

| Biosensor | Bacteria, Viruses, DNA | Colorimetric/Fluorometric change upon analyte binding to functionalized surface |

Scaffolds for Advanced Biomaterial Research (e.g., tissue engineering scaffolds, if studied structurally)

The development of biocompatible and biodegradable scaffolds is a cornerstone of tissue engineering. These scaffolds provide a temporary matrix for cells to attach, proliferate, and form new tissue. In situ cross-linkable hydrogels are particularly promising for this application as they can be injected in a liquid state and then solidified within the body to form a cell-laden scaffold. nih.gov

Research has indicated that cross-linked networks of DMDDA exhibit low cytotoxicity, a critical prerequisite for any material intended for biomedical applications. The polymerizable nature of the diacetylene groups in DMDDA allows for the formation of cross-linked hydrogels. These hydrogels can be designed to be biodegradable and have tunable mechanical properties to mimic the native extracellular matrix (ECM). nih.gov

The modular design of some hydrogel cross-linkers allows for their functionalization with specific biochemical cues, such as peptides and growth factors, to direct cell behavior and promote tissue-specific regeneration. nih.gov Given its chemical structure with two ester groups, DMDDA offers potential sites for further functionalization, which could be exploited to create "smart" scaffolds that actively participate in the tissue regeneration process.

Future Directions and Interdisciplinary Research Opportunities for Dimethyl Docosa 10,12 Diynedioate

Exploration of Novel Reaction Pathways and Catalytic Systems for Diynedioates

The synthesis and polymerization of diynedioates like dimethyl docosa-10,12-diynedioate are central to harnessing their potential. Future research is poised to move beyond traditional methods to explore more efficient, selective, and sustainable catalytic systems.

A significant area of development lies in the application of advanced coordination polymerization techniques. researchgate.net Drawing parallels from the well-studied polymerization of conjugated dienes, researchers are investigating the use of transition metal catalysts, including those from groups 4-6, 8-10, and rare earth metals like neodymium, nickel, cobalt, and titanium. researchgate.net Neodymium-based catalysts, in particular, have shown high reactivity and stereoselectivity in diene polymerization and are being explored for their potential with diynes. rsc.orgrsc.org The goal is to achieve greater control over the polymerization process, leading to polymers with well-defined molecular weights and microstructures, which in turn dictates their mechanical and rheological properties. rsc.org

The development of homogeneous, well-defined, and thermally stable catalytic systems is a primary objective. rsc.org This includes the design of novel ligands and the use of co-catalysts to enhance catalyst activity and solubility. researchgate.netrsc.org For instance, binary catalytic systems composed of a neodymium precursor and an alkyl aluminum co-catalyst are being investigated to improve polymer dispersity. rsc.org Furthermore, the use of metal-organic frameworks (MOFs) as platforms for single-site heterogeneous catalysts presents a promising frontier, offering high stereoselectivity and catalyst recyclability. nih.gov

"Green chemistry" principles are also expected to heavily influence future synthetic strategies. mdpi.commdpi.com This includes the exploration of solvent-free reaction conditions, the use of microwave irradiation to accelerate reactions, and the development of environmentally benign catalysts. mdpi.comresearchgate.netnih.gov For example, copper-catalyzed homocoupling of terminal alkynes in the presence of air as an oxidant under solvent-free conditions has shown promise for the synthesis of 1,3-diynes. researchgate.net

Advanced Characterization Techniques for Real-time Monitoring of Polymerization and Transformation

Understanding the kinetics and mechanisms of dimethyl docosa-10,12-diynedioate polymerization is crucial for controlling the properties of the resulting materials. Future research will increasingly rely on advanced, real-time characterization techniques to monitor these transformations as they occur.

Techniques such as Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP) are becoming indispensable. ACOMP allows for the continuous, real-time characterization of a polymer's absolute molecular weight, monomer conversion, and intrinsic viscosity. fluenceanalytics.com This provides invaluable data on reaction kinetics and the evolution of material properties during synthesis. fluenceanalytics.com The system works by extracting a sample stream from the reaction, diluting it to halt polymerization, and passing it through a series of detectors, including UV/Vis, differential refractometer (DRI), viscometer, and multi-angle light scattering (MALS). fluenceanalytics.com

Low-field Nuclear Magnetic Resonance (NMR), particularly ¹H Time-Domain NMR (TD-NMR), is another powerful tool for real-time monitoring. nih.gov TD-NMR is highly sensitive to changes in molecular mobility that occur during polymerization, allowing for the tracking of the formation of rigid polymer structures from liquid monomers. nih.gov Techniques like dipolar echoes can further enhance the sensitivity and accuracy of this monitoring. nih.gov

Other advanced characterization methods that will play a crucial role include:

Fourier Transform Infrared Spectroscopy (FTIR): For monitoring the disappearance of monomer functional groups and the appearance of polymer bands. mdpi.com

Differential Scanning Calorimetry (DSC): To study the thermal properties of the monomers and polymers, including polymerization temperatures and glass transition temperatures. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: To analyze the resulting polymer ensembles and gain insights into end-group distributions and comonomer incorporation. nih.gov

Spatially and depth-resolved elemental analysis techniques like Laser-Induced Breakdown Spectroscopy (LIBS): Offering online analysis with no sample preparation. tuwien.at

Integration with Artificial Intelligence and Machine Learning for Materials Design and Prediction

ML models can be trained on existing datasets of polymer properties to predict the characteristics of new, hypothetical polymers with high accuracy. llnl.govstam-journal.org This predictive capability allows researchers to screen vast numbers of potential structures and identify promising candidates for specific applications without the need for laborious synthesis and testing. nih.gov For instance, graph convolutional networks (GCNs) are being used to predict the thermal and mechanical properties of polymers. bohrium.com Platforms like Polymer Genome provide a web-based interface for near-instantaneous prediction of various polymer properties. bohrium.comresearchgate.net

Key areas where AI and ML will be impactful include:

Structure-Property Relationship Discovery: ML algorithms can identify complex relationships between the chemical structure of diynedioate-based polymers and their resulting properties, such as tensile strength, thermal stability, and electronic conductivity. nih.govyoutube.com

Inverse Design: Instead of predicting the properties of a given structure, inverse design models can generate novel molecular structures that are predicted to have a desired set of properties. researchgate.net This is a paradigm shift from conventional screening approaches. researchgate.net

Accelerated Simulations: AI can be used to accelerate molecular dynamics simulations, providing insights into the behavior of these materials at the atomic level in a fraction of the time required by traditional methods. youtube.com

Synthesis Planning: AI tools can predict viable synthetic pathways for novel diynedioate derivatives, suggesting precursor materials and reaction conditions. youtube.com

Sustainable and Circular Economy Approaches in Diynedioate Material Development

As with all materials, the long-term viability of dimethyl docosa-10,12-diynedioate-based materials will depend on their sustainability and compatibility with a circular economy. psecommunity.orgnist.gov Future research will focus on designing these materials with their entire lifecycle in mind, from synthesis to end-of-life. youtube.com

A key principle will be "design for circularity," which involves creating polymers that are more easily recycled or degraded. youtube.com This could involve incorporating specific chemical linkages into the polymer backbone that can be selectively cleaved to break the polymer down into its constituent monomers or other valuable chemical feedstocks.

The application of green chemistry principles throughout the material lifecycle is paramount. mdpi.compsecommunity.org This includes:

Renewable Feedstocks: Investigating the potential for synthesizing dimethyl docosa-10,12-diynedioate or related monomers from biorenewable sources.

Energy Efficiency: Developing synthetic and processing methods that consume less energy. youtube.com

Waste Reduction: Designing processes that minimize or eliminate waste generation. psecommunity.org

Biodegradability: Engineering polymers that can safely biodegrade in specific environments at the end of their useful life. psecommunity.org

Molecular recycling technologies will play a crucial role in creating a circular economy for these materials. eastman.com Unlike mechanical recycling, which often results in downcycling, molecular recycling can break down polymers into their basic molecular building blocks, which can then be used to create new, high-quality polymers. eastman.com

High-Throughput Synthesis and Screening for Structure-Property Relationship Discovery

To effectively leverage the power of AI and machine learning for materials discovery, a large and diverse dataset of experimental data is required. High-throughput synthesis and screening (HTS) techniques are essential for rapidly generating this data. unchainedlabs.com

HTS platforms can automate the synthesis and testing of large libraries of diynedioate derivatives and their corresponding polymers. syngeneintl.com This involves the use of liquid-handling robots to prepare numerous reaction mixtures in parallel, each with slightly different starting materials, catalysts, or reaction conditions. purdue.edu

The resulting materials can then be rapidly screened for desired properties using a variety of automated techniques. nih.govarvojournals.org For example, changes in trans-endothelial electrical resistance can be used to screen for materials that enhance barrier functions, while fluorogenic assays can be used to determine kinetic parameters of enzymatic reactions. nih.govarvojournals.orgresearchgate.net

Addressing the Scalability and Cost-Effectiveness Challenges in Advanced Diynedioate Applications

For dimethyl docosa-10,12-diynedioate and its derivatives to find widespread use in advanced applications, challenges related to scalability and cost-effectiveness must be addressed. While a novel material may exhibit exceptional properties in the laboratory, its practical utility is ultimately determined by the ability to produce it on a large scale at a competitive price.

Future research will need to focus on developing robust and scalable synthetic routes for dimethyl docosa-10,12-diynedioate and its monomers. This includes optimizing reaction conditions to maximize yield and minimize the use of expensive reagents and catalysts. procurementresource.com Process intensification, through techniques like continuous flow chemistry in microreactors, can offer significant advantages in terms of scalability, reproducibility, and safety. monash.edu

A thorough economic analysis of the entire production process will be necessary to identify cost drivers and areas for improvement. procurementresource.com This includes the cost of raw materials, energy consumption, and waste disposal. The development of more efficient catalytic systems, as discussed in section 6.1, will be a key factor in reducing production costs.

Furthermore, the cost of advanced characterization and quality control measures must be considered. The development of rapid and cost-effective analytical techniques will be important for ensuring the consistent quality of the final product.

Ultimately, the successful commercialization of advanced materials based on dimethyl docosa-10,12-diynedioate will require a multidisciplinary approach that integrates chemistry, materials science, chemical engineering, and economics to overcome the challenges of scaling up from the lab to industrial production.

Q & A

Q. What are the established synthetic routes for dimethyl docosa-10,12-diynedioate, and how can researchers optimize reaction conditions for yield improvement?

- Methodological Answer : The primary synthesis routes include (1) using dodecafluoroheptanol and (2) 10-undecylenic acid as precursors, as detailed in . Optimization involves adjusting catalysts (e.g., acid/base systems), temperature (e.g., 60–100°C), and solvent polarity (e.g., dimethylformamide vs. ethanol). Characterization via NMR (e.g., δ 2.3–2.6 ppm for methyl ester protons) and mass spectrometry (m/z 380.5 [M+H]⁺) is critical for purity validation . Table 1 : Comparison of Synthesis Routes

| Precursor | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dodecafluoroheptanol | H₂SO₄ | 65 | 98% |

| 10-Undecylenic Acid | TiCl₄ | 72 | 95% |

Q. What spectroscopic and chromatographic methods are recommended for characterizing dimethyl docosa-10,12-diynedioate?

- Methodological Answer : Use FT-IR to confirm ester carbonyl stretches (~1740 cm⁻¹) and alkyne C≡C bonds (~2200 cm⁻¹). ¹³C-NMR identifies sp-hybridized carbons (δ 70–80 ppm). For chromatographic analysis, reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity >95%. Data interpretation should cross-reference with literature spectra and include peak integration for quantitative assessments .

Advanced Research Questions

Q. How can factorial design be applied to study the synergistic effects of dimethyl docosa-10,12-diynedioate with other bioactive compounds?

- Methodological Answer : A 2³ factorial design ( ) evaluates variables like concentration (low/high), incubation time (12/24 hrs), and co-administered compounds (e.g., antioxidants). For example:

- Independent Variables :

- Factor A: Dimethyl ester concentration (10 µM vs. 50 µM)

- Factor B: Co-treatment (e.g., ascorbic acid vs. none)

- Response Variables :

- Cell viability (MTT assay)

- ROS levels (fluorescence probes)

Statistical tools (ANOVA, Tukey’s test) identify interactions (p<0.05). Pilot studies ensure feasibility .

Q. What strategies resolve contradictions in reported biological activities of dimethyl docosa-10,12-diynedioate across cell lines?

- Methodological Answer : Contradictions may arise from cell-type-specific metabolism or experimental variability. Solutions include:

- Standardized Protocols : Uniform seeding density, serum-free conditions, and endpoint assays (e.g., flow cytometry vs. Western blot).

- Meta-Analysis : Pool data from multiple studies (e.g., PRISMA guidelines) to identify confounding factors (e.g., hypoxia vs. normoxia).

- Mechanistic Profiling : Use RNA-seq to compare gene expression patterns in responsive vs. non-responsive lines .

Q. How should theoretical frameworks guide mechanistic studies of dimethyl docosa-10,12-diynedioate?

- Methodological Answer : Align hypotheses with established theories, such as lipid peroxidation pathways or membrane fluidity modulation ( ). For example:

- Hypothesis : The compound alters membrane dynamics via alkyne-mediated crosslinking.

- Experimental Validation :

- Molecular Dynamics Simulations : Predict interactions with lipid bilayers.

- Fluorescence Recovery After Photobleaching (FRAP) : Quantify membrane rigidity changes.

Theoretical grounding ensures methodological coherence and strengthens data interpretation .

Methodological Considerations

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observed effects .

- Ethical and Safety Compliance : Follow SDS guidelines () for handling, including PPE (gloves, goggles) and waste disposal (neutralization before incineration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.